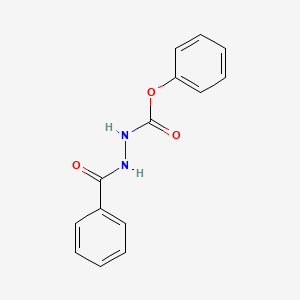![molecular formula C21H18N2O3 B5806455 3-(2-methoxybenzyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5806455.png)
3-(2-methoxybenzyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxybenzyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole is a heterocyclic compound that has attracted significant attention in scientific research due to its unique chemical structure and potential applications. This compound is commonly referred to as OBNX and has been extensively studied for its biological activities and pharmacological properties.
作用機序
The mechanism of action of OBNX is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in various biological processes. For example, OBNX has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. OBNX has also been shown to inhibit the activity of β-glucosidase, an enzyme involved in carbohydrate metabolism. These findings suggest that OBNX may have potential as a therapeutic agent for treating diseases associated with abnormal enzyme activity.
Biochemical and Physiological Effects:
Studies have shown that OBNX has a range of biochemical and physiological effects, including cytotoxicity, antimicrobial activity, and fluorescence properties. OBNX has been shown to induce apoptosis in cancer cells by disrupting DNA replication and repair. OBNX has also been shown to have antifungal and antibacterial activities by inhibiting the growth of fungal and bacterial cells. Additionally, OBNX has been used as a fluorescent probe for imaging biological systems due to its unique fluorescence properties.
実験室実験の利点と制限
OBNX has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. OBNX can be synthesized using simple and efficient methods, and it is stable under a range of conditions. Additionally, OBNX has low toxicity, which makes it suitable for use in biological systems. However, OBNX also has some limitations, including its limited solubility in water and its potential for non-specific binding to proteins.
将来の方向性
There are several future directions for research on OBNX, including the development of more efficient synthesis methods, the evaluation of its potential as a therapeutic agent for treating diseases, and the exploration of its applications in materials science and biotechnology. Additionally, further studies are needed to fully understand the mechanism of action of OBNX and its biochemical and physiological effects. Overall, OBNX has significant potential for a range of applications and warrants further investigation.
合成法
OBNX can be synthesized using different methods, including the reaction of 2-methoxybenzaldehyde with 1-naphthylmethylamine to form an intermediate compound, which is then reacted with cyanogen azide in the presence of a base to yield OBNX. Another method involves the reaction of 2-methoxybenzaldehyde with 1-naphthylmethylamine and sodium azide in the presence of acetic acid to produce OBNX. These methods have been optimized to increase the yield and purity of OBNX.
科学的研究の応用
OBNX has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biotechnology. In medicinal chemistry, OBNX has been evaluated for its anticancer, antifungal, and antibacterial activities. In materials science, OBNX has been used to develop fluorescent probes for detecting metal ions and as a building block for creating functional materials. In biotechnology, OBNX has been studied for its potential as a fluorescent probe for imaging biological systems and as a tool for studying protein-ligand interactions.
特性
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-24-18-11-5-3-8-16(18)13-20-22-21(26-23-20)14-25-19-12-6-9-15-7-2-4-10-17(15)19/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUATQVQSAJSSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)COC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methoxyphenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5806381.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5806386.png)
![N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5806395.png)


![2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5806414.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide](/img/structure/B5806417.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5806420.png)


![N-(4-{N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5806442.png)
![4-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B5806448.png)

